molecular formula C11H14N6O3S B11472401 N-{5-[3-(2-methyl-5-nitro-1H-imidazol-1-yl)propyl]-1,3,4-thiadiazol-2-yl}acetamide

N-{5-[3-(2-methyl-5-nitro-1H-imidazol-1-yl)propyl]-1,3,4-thiadiazol-2-yl}acetamide

Cat. No.: B11472401
M. Wt: 310.34 g/mol
InChI Key: AXCOVQBIEIQUGI-UHFFFAOYSA-N
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Description

N-{5-[3-(2-methyl-5-nitro-1H-imidazol-1-yl)propyl]-1,3,4-thiadiazol-2-yl}acetamide is a complex organic compound that features both imidazole and thiadiazole rings. These heterocyclic structures are known for their diverse biological activities and are often incorporated into pharmaceutical agents due to their ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[3-(2-methyl-5-nitro-1H-imidazol-1-yl)propyl]-1,3,4-thiadiazol-2-yl}acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

    Cyclization: Strong acids or bases to facilitate ring closure.

Major Products

    Reduction: Formation of amino-imidazole derivatives.

    Substitution: Formation of various substituted acetamide derivatives.

    Cyclization: Formation of fused heterocyclic compounds.

Scientific Research Applications

Properties

Molecular Formula

C11H14N6O3S

Molecular Weight

310.34 g/mol

IUPAC Name

N-[5-[3-(2-methyl-5-nitroimidazol-1-yl)propyl]-1,3,4-thiadiazol-2-yl]acetamide

InChI

InChI=1S/C11H14N6O3S/c1-7-12-6-10(17(19)20)16(7)5-3-4-9-14-15-11(21-9)13-8(2)18/h6H,3-5H2,1-2H3,(H,13,15,18)

InChI Key

AXCOVQBIEIQUGI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(N1CCCC2=NN=C(S2)NC(=O)C)[N+](=O)[O-]

Origin of Product

United States

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